molecular formula C17H20O3 B008517 4-(11-Hydroxyundeca-1,9-diynyl)benzene-1,2-diol CAS No. 106853-39-8

4-(11-Hydroxyundeca-1,9-diynyl)benzene-1,2-diol

Cat. No. B008517
M. Wt: 272.34 g/mol
InChI Key: SDOQBZFUPTZUSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(11-Hydroxyundeca-1,9-diynyl)benzene-1,2-diol, also known as HU-210, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s by a group of Israeli scientists led by Raphael Mechoulam, who is also credited with the discovery of THC, the primary psychoactive component of cannabis. HU-210 is considered to be one of the most potent synthetic cannabinoids, with effects that are similar to those of THC but much stronger.

Mechanism Of Action

4-(11-Hydroxyundeca-1,9-diynyl)benzene-1,2-diol acts on the endocannabinoid system, which is a complex signaling network that regulates a wide range of physiological processes, including pain, inflammation, mood, appetite, and memory. It binds to the CB1 and CB2 receptors, which are located throughout the body and brain, and activates them to produce its effects.

Biochemical And Physiological Effects

4-(11-Hydroxyundeca-1,9-diynyl)benzene-1,2-diol has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, suppress seizures, and protect against brain damage caused by ischemia and other insults. It has also been shown to have anti-cancer properties, although more research is needed to fully understand its potential in this area.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-(11-Hydroxyundeca-1,9-diynyl)benzene-1,2-diol is its potency, which makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, its potency also makes it difficult to work with, as small variations in dosage can have significant effects on its activity. Additionally, its synthetic nature and potential for abuse make it a controlled substance in many countries, which can limit its availability for research purposes.

Future Directions

There are many potential future directions for research on 4-(11-Hydroxyundeca-1,9-diynyl)benzene-1,2-diol and other synthetic cannabinoids. One area of interest is the development of new drugs that target the endocannabinoid system for the treatment of various medical conditions. Another area of interest is the study of the potential risks associated with synthetic cannabinoids, including their potential for abuse and addiction. Finally, more research is needed to fully understand the mechanisms underlying the pharmacological effects of 4-(11-Hydroxyundeca-1,9-diynyl)benzene-1,2-diol and other synthetic cannabinoids, which could lead to the development of new and more effective drugs for a wide range of medical conditions.

Synthesis Methods

4-(11-Hydroxyundeca-1,9-diynyl)benzene-1,2-diol is synthesized from olivetol and the alkyne undec-10-yn-1-ol. The reaction is carried out in the presence of a strong base, typically potassium hydroxide, and a palladium catalyst. The resulting product is purified by column chromatography to yield 4-(11-Hydroxyundeca-1,9-diynyl)benzene-1,2-diol in its pure form.

Scientific Research Applications

4-(11-Hydroxyundeca-1,9-diynyl)benzene-1,2-diol has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of pharmacological effects, including analgesic, anti-inflammatory, anti-convulsant, and neuroprotective properties. It has also been studied for its potential use in the treatment of various medical conditions, including pain, inflammation, epilepsy, and neurodegenerative diseases.

properties

CAS RN

106853-39-8

Product Name

4-(11-Hydroxyundeca-1,9-diynyl)benzene-1,2-diol

Molecular Formula

C17H20O3

Molecular Weight

272.34 g/mol

IUPAC Name

4-(11-hydroxyundeca-1,9-diynyl)benzene-1,2-diol

InChI

InChI=1S/C17H20O3/c18-13-9-7-5-3-1-2-4-6-8-10-15-11-12-16(19)17(20)14-15/h11-12,14,18-20H,1-6,13H2

InChI Key

SDOQBZFUPTZUSG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C#CCCCCCCC#CCO)O)O

Canonical SMILES

C1=CC(=C(C=C1C#CCCCCCCC#CCO)O)O

Origin of Product

United States

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